molecular formula C13H13NO B1267711 (4-Aminophenyl)(phenyl)methanol CAS No. 25782-57-4

(4-Aminophenyl)(phenyl)methanol

Cat. No.: B1267711
CAS No.: 25782-57-4
M. Wt: 199.25 g/mol
InChI Key: MLALGQXFSSDNGB-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(phenyl)methanol, also known as 1-(4-hydroxyphenyl)-2-phenylethanone, is a white crystalline substance with a molecular weight of 213.25 g/mol. This compound is an important intermediate in organic synthesis and has various applications in the fields of pharmaceuticals, materials science, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of 4-Aminobenzophenone: One common method involves the reduction of 4-aminobenzophenone using sodium tetrahydroborate in ethanol at room temperature.

    Reduction with Lithium Aluminium Hydride: Another method involves the reduction of 4-aminobenzophenone using lithium aluminium hydride in diethyl ether at room temperature.

Industrial Production Methods

Industrial production methods for (4-Aminophenyl)(phenyl)methanol typically involve large-scale reduction reactions using sodium tetrahydroborate or lithium aluminium hydride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Aminophenyl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydroborate and lithium aluminium hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Aminophenyl)(phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylamino)phenylmethanol: Similar in structure but with a methyl group instead of an amino group.

    4-(Methoxyphenyl)aminomethyl-N,N-dimethylaniline: Contains a methoxy group and dimethylamino group, making it more complex

Uniqueness

(4-Aminophenyl)(phenyl)methanol is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a variety of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

(4-aminophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALGQXFSSDNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287355
Record name (4-aminophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25782-57-4
Record name NSC50521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-aminophenyl)(phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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